molecular formula C12H9ClO5 B1353864 methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate CAS No. 72304-22-4

methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Cat. No. B1353864
CAS RN: 72304-22-4
M. Wt: 268.65 g/mol
InChI Key: MORRRYNOGWBERD-UHFFFAOYSA-N
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Description

“Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” is a chemical compound with the formula C₁₂H₉ClO₅ . It is a derivative of coumarin, a type of aromatic organic compound .


Synthesis Analysis

The synthesis of coumarin derivatives, including “methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .


Molecular Structure Analysis

The molecular structure of “methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” is characterized by a coumarin core, which is a benzopyran-2-one structure . The compound has a chlorine atom at the 6th position, a hydroxy group at the 7th position, and a methyl acetate group at the 4th position .


Physical And Chemical Properties Analysis

“Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” has a molecular weight of 268.65, a predicted density of 1.467±0.06 g/cm3, and a predicted boiling point of 451.1±45.0 °C . Its melting point is 240 °C in methanol .

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown significant interest in synthesizing novel compounds from "methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate." For instance, studies have developed methods to produce thiazolidin-4-ones and Schiff’s bases with potential antibacterial properties through the reaction of this compound with different chemicals (Čačić et al., 2009). Similarly, other research efforts have focused on synthesizing thiazole substituted coumarins starting from this compound, aiming to investigate their antimicrobial activities (Parameshwarappa et al., 2009).

Antimicrobial Activity

The antimicrobial potential of derivatives synthesized from "methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate" has been a significant focus. Research has reported the preparation and antimicrobial evaluation of various derivatives, highlighting their moderate to excellent activity against Gram-positive and Gram-negative bacteria (Rasool et al., 2016). Another study synthesized and characterized derivatives for their antibacterial effects, showing promising results (Behrami & Dobroshi, 2019).

Biological and Chemical Studies

The compound's derivatives have been examined for their biological importance, including their antioxidant properties. Investigations into 4-hydroxycoumarin derivatives have measured activities suggesting potential antioxidant applications (Stanchev et al., 2009). Moreover, the synthesis and theoretical studies of methyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate, a related derivative, have been conducted to understand its chemical properties and calculation methods for stretching vibration frequencies (Al-amiery et al., 2013).

Safety And Hazards

“Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” is classified as an irritant . No further safety and hazard information is available in the resources.

Future Directions

The future directions for research on “methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” and similar compounds likely involve further exploration of their synthesis methods, chemical properties, and potential applications. Given the interest in coumarin derivatives for their biological and pharmaceutical properties , there may be potential for “methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” in these areas.

properties

IUPAC Name

methyl 2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO5/c1-17-11(15)2-6-3-12(16)18-10-5-9(14)8(13)4-7(6)10/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORRRYNOGWBERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197866
Record name Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

CAS RN

72304-22-4
Record name Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72304-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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